trans-Cinnamaldehyde-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

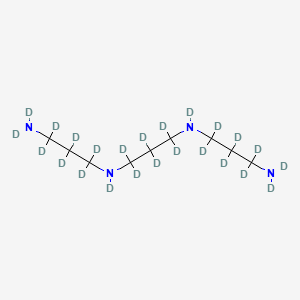

The synthesis of trans-Cinnamaldehyde-d5 involves various methods. One such method is the resin bed adsorption method, which is cost-effective and has a lower batch time . Another method involves the aldol condensation of benzaldehyde and acetaldehyde .Molecular Structure Analysis

The structure of trans-Cinnamaldehyde-d5 is planar due to the conjugation of the π-electron system . This conjugation causes a change in the typical carbon–carbon bond lengths .Chemical Reactions Analysis

Trans-Cinnamaldehyde-d5 has been shown to have remarkable antimicrobial and antibiotic-potentiating activities . It has the ability to resensitize microbial strains to drugs and increase the efficacy of different antibiotics .Physical And Chemical Properties Analysis

Trans-Cinnamaldehyde-d5 has a molecular weight of 137.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . Its rotatable bond count is 2 . The exact mass is 137.088898604 g/mol .作用機序

The mechanism of action of trans-Cinnamaldehyde-d5 involves its ability to interact with various cellular targets, leading to changes in cellular signaling pathways and physiological responses . One of the main mechanisms of action is its ability to disrupt the cell membrane of microorganisms, leading to their death .

Safety and Hazards

Trans-Cinnamaldehyde-d5 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

特性

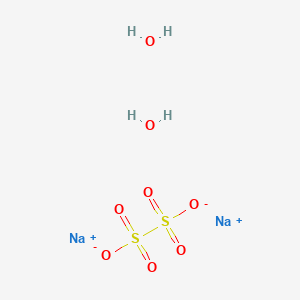

| { "Design of the Synthesis Pathway": "The synthesis of trans-Cinnamaldehyde-d5 can be achieved through the deuteration of trans-Cinnamaldehyde.", "Starting Materials": [ "trans-Cinnamaldehyde", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Dissolve trans-Cinnamaldehyde in D2O", "Add NaOH to the solution to adjust the pH to 12", "Add NaBH4 to the solution to reduce the aldehyde group to an alcohol group", "Bubble D2 gas through the solution to replace the hydrogen atoms with deuterium atoms", "Acidify the solution to pH 2 to convert the alcohol group back to an aldehyde group", "Extract the trans-Cinnamaldehyde-d5 from the solution using a suitable solvent" ] } | |

CAS番号 |

1304632-52-7 |

分子式 |

C9H8O |

分子量 |

137.193 |

IUPAC名 |

(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal |

InChI |

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D |

InChIキー |

KJPRLNWUNMBNBZ-UVQGXXJBSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=O |

同義語 |

(2E)-3-Phenyl-2-propenal-d5; (E)-3-Phenyl-2-propenal-d5; (E)-Cinnamaldehyde-d5; (E)-3-Phenylacrolein-d5; (E)-3-Phenylprop-2-en-1-al-d5; (E)-3-Phenylprop-2-enal-d5; (E)-3-Phenylprop-2-enone-d5; (E)-3-Phenylpropenal-d5; (E)-Cinnamaldehyde-d5; E-Cinnamy |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)

![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)

![1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine](/img/structure/B592541.png)